D-myo-Inositol 3,4,5,6-tetrakisphosphate is produced in various organisms, including humans and yeast. It is synthesized from D-myo-inositol 1,4,5-trisphosphate through phosphorylation reactions catalyzed by specific kinases. This compound belongs to the class of inositol phosphates, which are characterized by their multiple phosphate groups attached to the inositol ring structure. In terms of its biological classification, it falls under the category of secondary metabolites involved in signaling pathways.
The synthesis of D-myo-inositol 3,4,5,6-tetrakisphosphate can be achieved through several methods:
D-myo-Inositol 3,4,5,6-tetrakisphosphate has a complex molecular structure characterized by a cyclohexane ring with four phosphate groups attached at positions 3, 4, 5, and 6. The molecular formula is CHOP, and its molecular weight is approximately 399.18 g/mol.
D-myo-Inositol 3,4,5,6-tetrakisphosphate participates in various biochemical reactions:
D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily acts as a negative regulator of calcium-activated chloride channels (CaCCs) within epithelial cells. Its mechanism involves:
This regulatory mechanism plays a significant role in various physiological processes including cell migration and apoptosis.
D-myo-Inositol 3,4,5,6-tetrakisphosphate exhibits several notable physical and chemical properties:
D-myo-Inositol 3,4,5,6-tetrakisphosphate has diverse applications across various scientific fields:
D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is synthesized primarily through the activity of a bifunctional enzyme previously characterized as an Ins(3,4,5,6)P4 1-kinase. This enzyme exhibits Ins(1,3,4,5,6)P5 1-phosphatase activity, directly dephosphorylating the 1-position of Ins(1,3,4,5,6)P5 to yield Ins(3,4,5,6)P4 [1]. The reaction occurs in the soluble fraction of cells and requires magnesium as a cofactor. Kinetic studies demonstrate that this enzyme operates under physiological conditions with high specificity for its inositol phosphate substrates. The catalytic efficiency (kcat/Km) for Ins(1,3,4,5,6)P5 dephosphorylation is significantly higher than for alternative substrates, confirming its primary metabolic role [1] [3]. This enzymatic step is conserved across mammalian epithelial cells, neurons, and avian erythrocytes, where Ins(3,4,5,6)P4 serves critical regulatory functions in chloride channel conductance [1] [9].
Table 1: Enzymatic Reactions in Ins(3,4,5,6)P4 Biosynthesis
Enzyme | Reaction | Subcellular Localization | Primary Product |
---|---|---|---|
Bifunctional kinase/phosphatase | Ins(1,3,4,5,6)P5 → Ins(3,4,5,6)P4 + Pi | Soluble cytoplasmic fraction | Ins(3,4,5,6)P4 |
Ins(1,3,4)P3 5/6-kinase | Ins(1,3,4)P3 → Ins(1,3,4,6)P4 | Cytosol | Precursor for Ins(1,3,4,5,6)P5 synthesis |
Inositol polyphosphate multikinase | Ins(1,3,4,6)P4 → Ins(1,3,4,5,6)P5 | Nucleus/cytoplasm | Ins(1,3,4,5,6)P5 (precursor) |
The bifunctional kinase/phosphatase enzyme central to Ins(3,4,5,6)P4 metabolism exhibits exceptional catalytic duality: it alternately functions as an Ins(3,4,5,6)P4 1-kinase or an Ins(1,3,4,5,6)P5 1-phosphatase depending on cellular conditions [1]. This reciprocal coordination provides an evolutionary alternative to canonical signaling paradigms where distinct kinases and phosphatases regulate metabolite levels. Structural analyses reveal that the enzyme contains an ATP-grasp domain characteristic of metabolic enzymes rather than protein kinases. Site-directed mutagenesis of four critical residues within this domain (Lys157, Asp281, Asp295, and Asn297) abolishes inositol phosphate kinase activity but does not affect reported protein phosphorylation capabilities, confirming functional separation [3].
The enzyme's phosphatase activity is allosterically activated by Ins(1,3,4)P3, which binds at a regulatory site distinct from the catalytic center. This ligand binding model explains how Ins(1,3,4)P3 serves dual roles: as an alternative kinase substrate and as an activator of Ins(1,3,4,5,6)P5 dephosphorylation [1]. Stable overexpression of this enzyme in epithelial monolayers elevates Ins(3,4,5,6)P4 levels and inhibits fluid secretion, directly linking its catalytic activity to physiological regulation [1].
Table 2: Functional Domains of the Bifunctional Kinase/Phosphatase Enzyme
Domain/Feature | Functional Role | Consequence of Mutation |
---|---|---|
ATP-grasp domain | MgATP binding and phosphate transfer | Loss of inositol phosphate kinase activity |
Catalytic triad | Substrate positioning and hydrolysis | Impaired phosphatase activity |
Ins(1,3,4)P3 binding site | Allosteric activation of phosphatase | Reduced Ins(3,4,5,6)P4 production |
N-terminal region | Substrate recognition specificity | Altered affinity for inositol phosphates |
Ins(3,4,5,6)P4 is predominantly synthesized through the 1-dephosphorylation of Ins(1,3,4,5,6)P5, establishing a direct precursor-product relationship. This reaction is catalyzed by the bifunctional kinase/phosphatase enzyme with strict regiospecificity for the 1-position phosphate [1] [3]. Metabolic tracing using radiolabeled myo-[³H]inositol in rat brain homogenates confirms that Ins(1,3,4,5,6)P5 serves as the immediate precursor, with no detectable contribution from alternative pathways involving Ins(1,4,5,6)P4 phosphorylation [9]. The dephosphorylation reaction follows Michaelis-Menten kinetics with an apparent Km of approximately 8.5 μM for Ins(1,3,4,5,6)P5 in mammalian systems [3].
The cellular concentration ratio of Ins(1,3,4,5,6)P5 to Ins(3,4,5,6)P4 is dynamically regulated by receptor activation. In human 1321 N1 astrocytoma cells, muscarinic cholinergic stimulation increases both inositol tetrakisphosphates within minutes, indicating coordinated regulation of this metabolic node [9]. Similarly, platelet-activating factor stimulation of murine macrophages rapidly elevates Ins(3,4,5,6)P4 levels through enhanced precursor flux [9]. This precursor relationship positions Ins(3,4,5,6)P4 within a broader metabolic network where inositol polyphosphate multikinase (IPMK) synthesizes Ins(1,3,4,5,6)P5 from lower inositol phosphates, establishing IPMK as an indirect upstream regulator of Ins(3,4,5,6)P4 production [2] [8].
The biosynthetic pathways for Ins(3,4,5,6)P4 exhibit significant evolutionary divergence across eukaryotic kingdoms. Genomic analyses reveal that the bifunctional kinase/phosphatase belongs to the inositol 1,3,4-trisphosphate 5/6-kinase (ITPK) family (Pfam PF05770) [4]. While animals possess a single ITPK1 gene, plants show substantial expansion of this family. For example, Oryza sativa (rice) encodes six ITPK homologs compared to one in Homo sapiens [4]. This gene amplification may enable specialized metabolic functions in plants, including phytic acid (InsP6) biosynthesis in seeds.
Table 3: Evolutionary Distribution of Enzymes in Ins(3,4,5,6)P4 Metabolism
Organism Group | Key Enzymes | Gene Copy Number | Pathway Features |
---|---|---|---|
Mammals | ITPK1, IPMK, IPPK | ITPK1:1; IPMK:1; IPPK:1 | Concentrated expression in secretory tissues |
Plants (e.g., Arabidopsis thaliana) | ITPK family, IPK, IPPK | ITPK:4; IPPK:4 | ITPK amplification; vacuolar compartmentalization |
Fungi (e.g., Saccharomyces cerevisiae) | IPMK, KCS1 (IP6K), VIP1 | ITPK:0; IPMK:1 | Absence of ITPK homologs; alternative pathways |
Protozoa (e.g., Entamoeba histolytica) | ITPK homologs | ITPK:4; IPPK:0 | Multiple ITPK isoforms; reduced kinase repertoire |
Notably, fungi completely lack ITPK homologs, indicating absence of the canonical Ins(3,4,5,6)P4 synthesis pathway. Saccharomyces cerevisiae instead relies on alternative inositol phosphate kinases (IPMK and IP6K) for higher inositol phosphate synthesis, bypassing Ins(3,4,5,6)P4 production [4]. This phylogenetic distribution correlates with functional requirements: mammalian systems utilize Ins(3,4,5,6)P4 for rapid signal transduction in electrically excitable tissues, while plants may employ expanded ITPK families for phosphate storage adaptation [2] [4].
The structural architecture of inositol phosphate kinases is conserved across kingdoms despite sequence divergence. Both mammalian and plant enzymes retain the characteristic two-lobe kinase fold with an N-lobe constructed from anti-parallel β-sheets and a predominantly α-helical C-lobe [2]. This structural conservation enables ATP binding through a single adenine-binding hinge and catalytic magnesium coordination via a conserved aspartate residue. However, mammalian IP5 2-kinases exhibit unique features including a novel zinc-binding site and surface basic patches not present in plant orthologs, suggesting kingdom-specific regulatory mechanisms [10]. These structural variations underscore how fundamental enzymatic activities have been adapted to meet organism-specific signaling requirements while maintaining core catalytic functions.
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